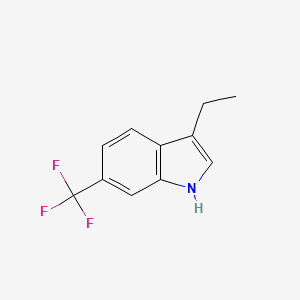
3-ethyl-6-(trifluoromethyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-6-(trifluoromethyl)-1H-indole is a heterocyclic compound featuring an indole core substituted with an ethyl group at the 3-position and a trifluoromethyl group at the 6-position. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science.
Métodos De Preparación
The synthesis of 3-ethyl-6-(trifluoromethyl)-1H-indole can be achieved through various synthetic routes One common method involves the cyclization of appropriate precursors under specific reaction conditionsThe reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .
Industrial production methods often involve optimizing these synthetic routes to achieve scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to enhance reaction efficiency and product consistency.
Análisis De Reacciones Químicas
3-Ethyl-6-(trifluoromethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common, where the indole ring can be functionalized at different positions using reagents like halogens (e.g., bromine, chlorine) or alkylating agents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or styrene derivatives
Aplicaciones Científicas De Investigación
3-Ethyl-6-(trifluoromethyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new reaction mechanisms and synthetic pathways.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. .
Medicine: The compound’s pharmacological properties make it a candidate for therapeutic applications, particularly in targeting specific enzymes or receptors involved in disease pathways.
Mecanismo De Acción
The mechanism of action of 3-ethyl-6-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. This interaction can modulate various biological pathways, leading to the desired therapeutic effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation or inflammation .
Comparación Con Compuestos Similares
3-Ethyl-6-(trifluoromethyl)-1H-indole can be compared with other indole derivatives, such as:
3-Methylindole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
6-Trifluoromethylindole: Similar structure but without the ethyl group, affecting its reactivity and applications.
3-Ethylindole: Lacks the trifluoromethyl group, leading to variations in its pharmacological profile
The presence of both the ethyl and trifluoromethyl groups in this compound makes it unique, providing a balance of lipophilicity, stability, and reactivity that is advantageous for various applications.
Propiedades
Fórmula molecular |
C11H10F3N |
|---|---|
Peso molecular |
213.20 g/mol |
Nombre IUPAC |
3-ethyl-6-(trifluoromethyl)-1H-indole |
InChI |
InChI=1S/C11H10F3N/c1-2-7-6-15-10-5-8(11(12,13)14)3-4-9(7)10/h3-6,15H,2H2,1H3 |
Clave InChI |
UZBBRBCFUBGMLY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CNC2=C1C=CC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


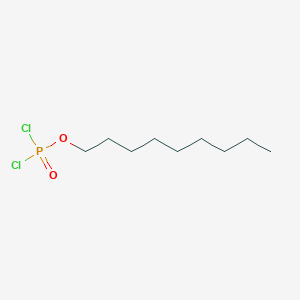
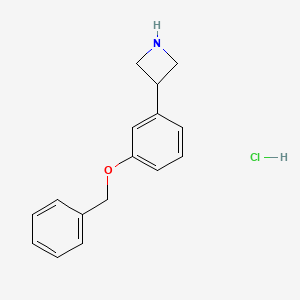


![5,6,8,9-Tetrahydrooxepino[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13695841.png)
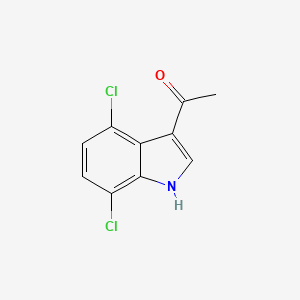
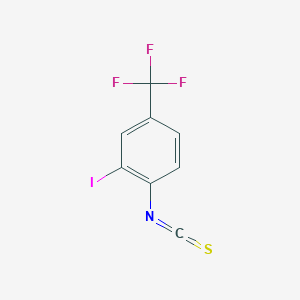
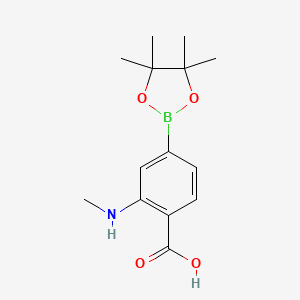
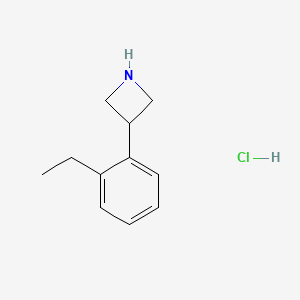
![6-(Bromomethyl)-7-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13695858.png)
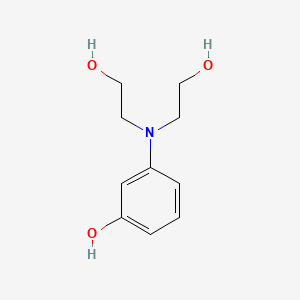
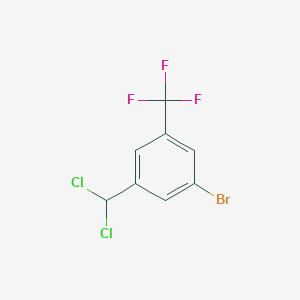
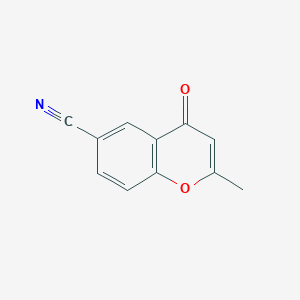
![4-[4-(1-Boc-4-piperidyl)-1-piperazinyl]benzoic Acid](/img/structure/B13695872.png)
